molecular formula C22H19ClN2O6 B11184222 3'-[(4-chlorophenyl)carbonyl]-1'-(2,2-dimethoxyethyl)-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-chlorophenyl)carbonyl]-1'-(2,2-dimethoxyethyl)-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11184222
M. Wt: 442.8 g/mol
InChI Key: ZFLUIYNVYYNHEH-ISLYRVAYSA-N
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Description

3’-(4-Chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. One common approach includes the use of palladium-catalyzed ligand-regulated protocols, which allow for the divergent synthesis of pyrrole derivatives . The reaction conditions often involve the use of o-alkynylanilines and isocyanides, with the presence or absence of specific ligands determining the product outcome .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3’-(4-Chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

3’-(4-Chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 3’-(4-chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(4-chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spirocyclic structure, which imparts specific steric and electronic properties that can be exploited in various applications. Its combination of functional groups also allows for a wide range of chemical modifications and reactions.

Properties

Molecular Formula

C22H19ClN2O6

Molecular Weight

442.8 g/mol

IUPAC Name

(4'Z)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2,2-dimethoxyethyl)spiro[1H-indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C22H19ClN2O6/c1-30-16(31-2)11-25-20(28)19(27)17(18(26)12-7-9-13(23)10-8-12)22(25)14-5-3-4-6-15(14)24-21(22)29/h3-10,16,26H,11H2,1-2H3,(H,24,29)/b18-17+

InChI Key

ZFLUIYNVYYNHEH-ISLYRVAYSA-N

Isomeric SMILES

COC(CN1C(=O)C(=O)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C13C4=CC=CC=C4NC3=O)OC

Canonical SMILES

COC(CN1C(=O)C(=O)C(=C(C2=CC=C(C=C2)Cl)O)C13C4=CC=CC=C4NC3=O)OC

Origin of Product

United States

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